molecular formula C14H28O4Si B167988 (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane CAS No. 10217-34-2

(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane

Cat. No.: B167988
CAS No.: 10217-34-2
M. Wt: 288.45 g/mol
InChI Key: UDUKMRHNZZLJRB-UHFFFAOYSA-N
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Description

(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane is a chemical compound with the molecular formula C14H28O4Si. It is a silane derivative that features a bicyclic structure with an oxirane ring, making it a unique and versatile compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane typically involves the reaction of a bicyclic epoxide with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water, alcohols, and acids. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)trimethoxysilane
  • (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triisopropoxysilane

Uniqueness

Compared to similar compounds, (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane offers unique properties due to its ethoxy groups, which provide different reactivity and solubility characteristics. This makes it particularly suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O4Si/c1-4-15-19(16-5-2,17-6-3)10-9-12-7-8-13-14(11-12)18-13/h12-14H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUKMRHNZZLJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC1CCC2C(C1)O2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

866101-87-3
Record name 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866101-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7044762
Record name 2-(3,4-Epoxycyclohexyl)ethyltriethoxy silane
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Molecular Weight

288.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]-
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CAS No.

10217-34-2
Record name 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10217-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo(4.1.0)heptane, 3-(2-(triethoxysilyl)ethyl)-
Source ChemIDplus
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(3,4-Epoxycyclohexyl)ethyltriethoxy silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-epoxycyclohexyl)ethyltriethoxy silane
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]
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Customer
Q & A

Q1: What is the likely role of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane in adhesive formulations?

A: Based on its structure, this compound is likely to function as a silane coupling agent in adhesive formulations. These agents typically improve the adhesion between organic polymers and inorganic materials. The molecule features a triethoxysilane group capable of hydrolyzing and forming strong bonds with inorganic surfaces. Simultaneously, the organic portion containing the 7-oxabicyclo[4.1.0]heptane ring can react with and form bonds with organic polymers. This dual functionality allows the compound to act as a bridge, enhancing the overall strength and durability of the adhesive bond. []

Q2: What analytical methods could be employed to characterize this compound in an adhesive formulation?

A2: Several analytical techniques can be employed to characterize this compound within an adhesive:

  • X-ray photoelectron spectroscopy (XPS): Can be used to study the chemical composition and bonding states of the compound at the adhesive-substrate interface, providing insights into its role in adhesion. []

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